[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone
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Overview
Description
[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone is a useful research compound. Its molecular formula is C24H20FNO4S and its molecular weight is 437.49. The purity is usually 95%.
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Scientific Research Applications
Fluorescence and Sensing Applications
- Benzoxazole and benzothiazole derivatives, similar in structure to the compound , have been applied in the development of fluorescent probes for sensing magnesium and zinc cations. These compounds show high sensitivity to pH changes, indicating potential for use in pH-sensing applications (Tanaka et al., 2001).
Synthesis of Novel Derivatives
- Novel 8-amino-1,4-benzoxazine derivatives with anti-stress oxidative properties have been synthesized using related compounds. These derivatives are created through electrochemical synthesis, demonstrating the versatility of similar compounds in creating new molecules (Largeron & Fleury, 1998).
Crystallographic and Conformational Analysis
- Studies involving the crystal structure and DFT (Density Functional Theory) analysis of similar benzene ring-containing boric acid ester intermediates reveal insights into molecular structures, which can be crucial for the development of new pharmaceuticals or materials (Huang et al., 2021).
Photostability and Spectroscopic Properties
- Fluorination of fluorophores, like the mentioned compound, enhances their photostability and spectroscopic properties, making them useful in various applications including imaging and diagnostics (Woydziak, Fu, & Peterson, 2012).
Anti-Tumor Agents
- Derivatives of similar compounds have shown selective cytotoxicity against tumorigenic cell lines, indicating potential use in cancer research and treatment (Hayakawa et al., 2004).
These are just a few examples of the scientific research applications of compounds related to "4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone." The versatility in their use ranges from the development of fluorescent probes and novel pharmaceuticals to the enhancement of photostability in various materials.
Mechanism of Action
Target of Action
Many compounds with similar structures are known to interact with various receptors in the body. For instance, indole derivatives, which share some structural similarities with the given compound, have been found to bind with high affinity to multiple receptors .
Biochemical Pathways
The compound could potentially affect various biochemical pathways, depending on its targets. For example, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Properties
IUPAC Name |
[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO4S/c1-3-30-20-11-9-19(10-12-20)26-15-23(24(27)17-6-4-16(2)5-7-17)31(28,29)22-13-8-18(25)14-21(22)26/h4-15H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHXLBXLBLKCSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.